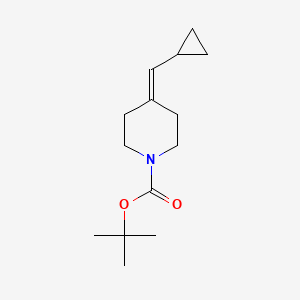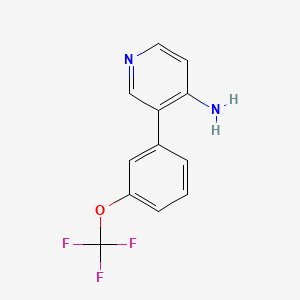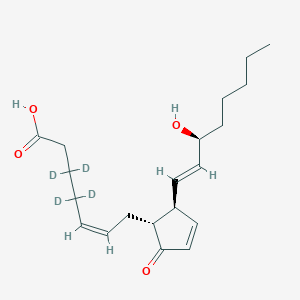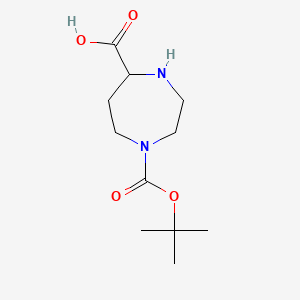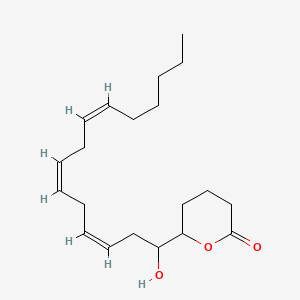
(±)5,6-DHET lactone
Overview
Description
(±)5,6-DHET lactone, also known as (±)5,6-DiHETrE lactone, is a lactonized form of 5,6-EET and 5,6-DiHET. It is a compound of significant interest in scientific research due to its potent biological activities, particularly in the cardiovascular system. The compound is known for its ability to induce vasodilation in isolated canine coronary arterioles and human microvessels .
Mechanism of Action
Target of Action
The primary target of (+/-)5(6)-DiHET lactone, also known as 6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one, is the vascular system, specifically the coronary arterioles . It has been shown to induce vasodilation in isolated canine coronary arterioles and human microvessels .
Mode of Action
The compound interacts with its targets by inducing vasodilation, which is the widening of blood vessels. This results in increased blood flow and decreased blood pressure . It also increases intracellular calcium levels in a dose-dependent manner, an effect that can be blocked by the nitric oxide scavenger L-NAME .
Biochemical Pathways
It is known that the compound is a lactonized form of 5,6-eet and 5,6-dihet . In solution, 5(6)-EET degrades into 5(6)-DiHET and 5(6)-δ-lactone, which can be converted to 5(6)-DiHET and quantified by GC-MS .
Result of Action
The primary result of (+/-)5(6)-DiHET lactone’s action is the induction of vasodilation in isolated canine coronary arterioles and human microvessels . This leads to increased blood flow and decreased blood pressure. Additionally, it increases intracellular calcium levels in a dose-dependent manner .
Action Environment
The action of (+/-)5(6)-DiHET lactone can be influenced by various environmental factors. For instance, the presence of the nitric oxide scavenger L-NAME can block the compound’s effect on increasing intracellular calcium levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)5,6-DHET lactone typically involves the lactonization of 5,6-EET and 5,6-DiHET. In solution, 5,6-EET degrades into 5,6-DiHET and 5,6-δ-lactone, which can be converted to 5,6-DiHET and quantified by GC-MS . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would require stringent quality control measures to ensure the consistency and efficacy of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions: (±)5,6-DHET lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core lactone structure. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
(±)5,6-DHET lactone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lactonization reactions and the synthesis of complex molecules. In biology and medicine, this compound is studied for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases . The compound’s ability to induce vasodilation and increase intracellular calcium levels makes it a valuable tool for understanding vascular physiology and developing new treatments for hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
(±)5,6-DHET lactone is unique among similar compounds due to its potent vasodilatory effects and specific mechanism of action. Similar compounds include other lactonized forms of epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DiHETs), such as 5,6-EET and 5,6-DiHET . These compounds share similar structures and biological activities but differ in their specific effects and mechanisms of action. The uniqueness of this compound lies in its ability to induce vasodilation through a combination of calcium signaling and nitric oxide pathways, making it a valuable tool for cardiovascular research.
Properties
IUPAC Name |
6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXUUVSFGPLNBJ-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC(C1CCCC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)
![Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, (S)- (9CI)](/img/new.no-structure.jpg)
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)
